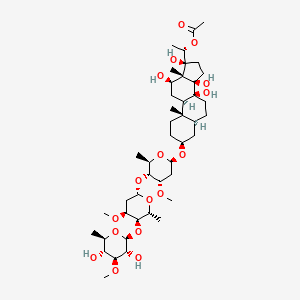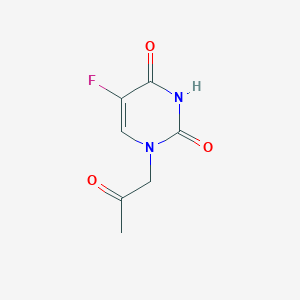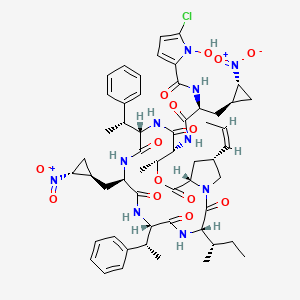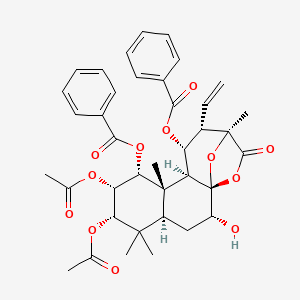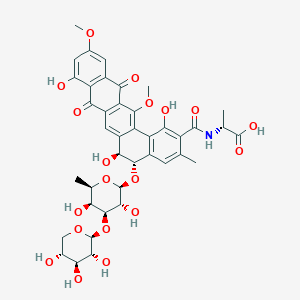
3-Hydroxybutorphanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxybutorphanol is a member of phenanthrenes.
Scientific Research Applications
Applications in Tissue Engineering and Nerve Cell Differentiation
3-Hydroxybutorphanol derivatives, particularly in the form of polyhydroxyalkanoates (PHA), show promising applications in tissue engineering. In one study, terpolyesters of 3-hydroxybutyrate, 3-hydroxyvalerate, and 3-hydroxyhexanoate (PHBVHHx) were used for the differentiation of human bone marrow mesenchymal stem cells (hBMSC) into nerve cells. These scaffolds, compared to polylactic acid (PLA) and PHBHHx (copolyester of 3-hydroxybutyrate and 3-hydroxyhexanoate), showed enhanced differentiation of hBMSC into nerve cells, particularly when using scaffolds with smaller pore sizes. This application is particularly promising for nerve tissue engineering and treatment of nerve injuries (Wang et al., 2010).
Biosynthesis and Biodegradation of 3-Hydroxypropionate-Containing Polyesters
Another significant application is in the biosynthesis and biodegradation of polyesters containing 3-hydroxypropionate (3HP), a crucial compound in the chemical industry for bioplastic production. The incorporation of 3HP monomers into polyesters like poly(3-hydroxybutyrate) reduces the glass transition temperature and crystallinity of these polymers, enhancing their suitability for various applications (Andreeßen & Steinbüchel, 2010).
Polyhydroxyalkanoates as Biomaterials
Polyhydroxyalkanoates, including PHB and PHBV, have been extensively used in medical devices and tissue engineering due to their biodegradability and thermoprocessable nature. These polymers have been developed into various devices like sutures, cardiovascular patches, orthopedic pins, and wound dressings. Changing the compositions of PHA allows for desirable mechanical properties, biocompatibility, and degradation times suited for specific physiological conditions (Chen & Wu, 2005).
Biocompatibility with Bone Marrow Stromal Cells
Studies have also shown that poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBHHx) exhibits good biocompatibility with bone marrow stromal cells, promoting their attachment, proliferation, and differentiation into osteoblasts. This makes PHBHHx a potential candidate for applications in bone tissue engineering (Yang et al., 2004).
properties
CAS RN |
75195-49-2 |
|---|---|
Product Name |
3-Hydroxybutorphanol |
Molecular Formula |
C21H29NO3 |
Molecular Weight |
343.5 g/mol |
IUPAC Name |
(1S,9R,10S)-17-[(3-hydroxycyclobutyl)methyl]-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4,10-diol |
InChI |
InChI=1S/C21H29NO3/c23-16-4-3-15-11-19-21(25)6-2-1-5-20(21,18(15)12-16)7-8-22(19)13-14-9-17(24)10-14/h3-4,12,14,17,19,23-25H,1-2,5-11,13H2/t14?,17?,19-,20+,21-/m1/s1 |
InChI Key |
NCMXKIHJYUFTRL-UJKGXUCZSA-N |
Isomeric SMILES |
C1CC[C@]2([C@H]3CC4=C([C@]2(C1)CCN3CC5CC(C5)O)C=C(C=C4)O)O |
SMILES |
C1CCC2(C3CC4=C(C2(C1)CCN3CC5CC(C5)O)C=C(C=C4)O)O |
Canonical SMILES |
C1CCC2(C3CC4=C(C2(C1)CCN3CC5CC(C5)O)C=C(C=C4)O)O |
synonyms |
3-hydroxybutorphanol 3-hydroxybutorphanol, (cis)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



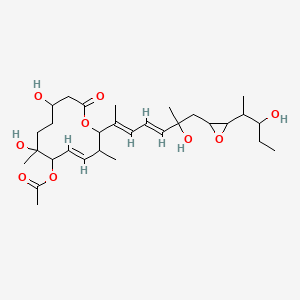

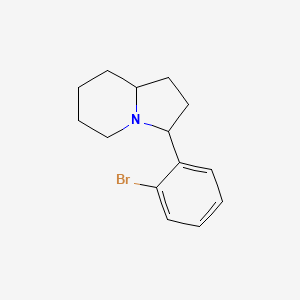
![2-[[4-(4-Fluorobenzoyl)piperidin-1-yl]methyl]-1,2,3,9-tetrahydrocarbazol-4-one](/img/structure/B1249916.png)
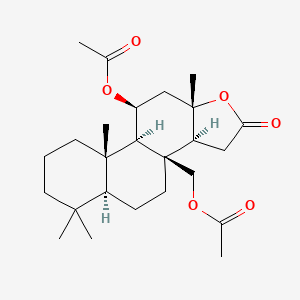
![2-Amino-4,9-dihydro-4,9-dioxo-1-methyl-1H-benz[f]indole-3-carboxylic acid ethyl ester](/img/structure/B1249919.png)
![7,10-Diazatetracyclo[8.5.1.05,16.011,15]hexadeca-1,3,5(16)-triene](/img/structure/B1249920.png)
